N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of oxadiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. This process is carried out under controlled conditions to ensure high yields and purity. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are used to confirm the chemical structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in materials science for developing new materials with specific properties, such as conductivity and stability
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-2-3-10-22-13-8-6-12(7-9-13)15-16(20-23-19-15)18-17(21)14-5-4-11-24-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21) |
InChI Key |
TWBZGDLYOAMJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.